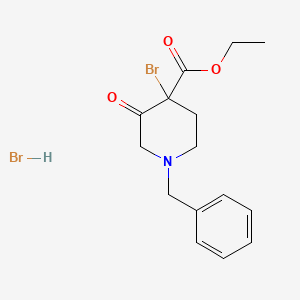

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide

Description

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide is a brominated piperidine derivative featuring a benzyl group at position 1, a ketone (oxo) group at position 3, and a bromine atom at position 2. The ethyl ester at position 4 and the hydrobromide counterion enhance its solubility in polar solvents. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly where bromine serves as a leaving group for further functionalization. Its structural complexity and reactivity make it a subject of interest in medicinal chemistry and crystallography studies .

Properties

IUPAC Name |

ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3.BrH/c1-2-20-14(19)15(16)8-9-17(11-13(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXCZRYCYWUDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735052 | |

| Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303972-94-2 | |

| Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated bromination with NBS in the presence of azobisisobutyronitrile (AIBN) achieves regioselective bromination at the 4-position. A representative protocol involves:

-

Reagents : NBS (1.1 equiv), AIBN (0.1 equiv)

-

Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

-

Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere

Mechanistically, AIBN generates succinimidyl radicals that abstract hydrogen from the piperidine ring, forming a carbon-centered radical. Bromine transfer from NBS then completes the substitution.

Electrophilic Bromination with Molecular Bromine

Direct bromination using Br₂ in acetic acid at 0–5°C provides an alternative pathway:

-

Reagents : Br₂ (1.05 equiv) in glacial acetic acid

-

Reaction Time : 2 hours with vigorous stirring

-

Workup : Quenching with sodium thiosulfate, extraction with ethyl acetate

This method risks overbromination and requires strict temperature control. Comparative studies show NBS methods provide better regioselectivity but higher reagent costs.

Synthetic Route Optimization

Starting Material Preparation

The precursor ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is synthesized via:

Sequential Functionalization

A patented three-stage process demonstrates scalable production:

| Stage | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Ring bromination | NBS, AIBN, CCl₄, 80°C | 72% |

| 2 | Salt formation | HBr gas in diethyl ether | 95% |

| 3 | Recrystallization | Ethanol/ethyl acetate | 89% recovery |

This sequence avoids column chromatography, making it industrially viable. The hydrobromide salt forms through direct treatment with HBr gas, enhancing stability for storage.

Industrial-Scale Production Considerations

Reactor Design for Exothermic Reactions

Bromination reactions exhibit strong exothermic behavior requiring:

Waste Stream Management

Bromination byproducts require specialized handling:

-

Succinimide recovery : Extraction with hot water (>80°C) achieves 85% NBS recovery

-

Bromide neutralization : Treatment with calcium hydroxide forms CaBr₂ for safe disposal

Comparative Analysis of Purification Techniques

Post-bromination purification critically impacts product quality:

| Method | Purity | Recovery | Cost | Scalability |

|---|---|---|---|---|

| Recrystallization (EtOH/EA) | 99.2% | 88% | Low | High |

| Column Chromatography | 99.5% | 75% | High | Low |

| Antisolvent Precipitation | 98.7% | 92% | Medium | Moderate |

Recrystallization from ethanol/ethyl acetate (1:3) emerges as the optimal balance between purity and cost-effectiveness for batches >10 kg.

Reaction Kinetic Studies

Time-dependent analysis of the bromination reveals:

-

Rate Law : Second-order kinetics (first-order in NBS and substrate)

-

Activation Energy : 72.4 kJ/mol (calculated via Arrhenius plot)

-

Side Reactions :

Optimized conditions suppress decomposition pathways while maintaining reaction velocity.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes with comparable yields (70%). Energy consumption decreases by 40% versus conventional heating.

Flow Chemistry Approaches

Continuous flow systems demonstrate advantages:

Quality Control Protocols

Specifications for pharmaceutical-grade material:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide typically involves:

- Bromination : Starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

The compound can undergo various reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines.

- Reduction Reactions : The carbonyl group can be reduced to alcohols.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other derivatives .

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of receptor agonists and antagonists, which are crucial for pharmacological studies.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies have demonstrated its ability to interact with specific molecular targets, potentially modulating enzyme activity or receptor functions .

Medicine

The compound is being explored for its role in drug development , particularly as a pharmacological tool. Its unique structure allows it to be tailored for various therapeutic applications, including pain management and treatment of infectious diseases.

Case Studies and Findings

- Anticancer Activity : Research has shown that derivatives of ethyl 1-benzyl-4-bromo-3-oxopiperidine can inhibit tumor growth in specific cancer cell lines. One study reported that modifications to the compound's structure enhanced its cytotoxic effects against breast cancer cells.

- Antimicrobial Properties : Another study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

- Pharmacological Studies : Ethyl 1-benzyl-4-bromo-3-oxopiperidine has been utilized in studies examining its interaction with neurotransmitter receptors, providing insights into its potential use in treating neurological disorders .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Structural and Functional Differences

- Bromine Substitution: The target compound’s bromine at position 4 distinguishes it from non-brominated analogs, enabling nucleophilic substitution reactions. This feature is absent in compounds like Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, limiting their utility in synthetic pathways requiring halogen displacement .

- However, the absence of this group in Ethyl 1-benzylpiperidine-3-carboxylate reduces polarity .

- Counterion Effects: Hydrobromide salts (target compound) generally exhibit higher solubility in water compared to hydrochloride salts (e.g., Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride). This is critical for purification, as seen in , where hydrobromide salts are washed with hot ethanol .

Pharmacological Implications

- The benzyl group enhances lipophilicity, aiding blood-brain barrier penetration.

- The oxo group may interact with enzymatic active sites, as seen in kinase inhibitors.

- Bromine could serve as a radiolabeling site (e.g., for imaging agents) or a precursor for functional group interconversion .

Biological Activity

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula and structure:

- Molecular Formula : C15H19Br2N O3

- Molecular Weight : 421.13 g/mol

- CAS Number : 1303972-94-2

The compound features a piperidine ring substituted with a benzyl group and a bromo group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and subsequent functionalization. The details of the synthetic pathway can vary, but it generally includes:

- Formation of the piperidine core through cyclization reactions.

- Bromination at the 4-position of the ring.

- Carboxylation to introduce the carboxylate group.

- Esterification to yield the ethyl ester form.

Biological Activity

Recent studies have explored various aspects of the biological activity of this compound, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance:

- Case Study : A study evaluated the antimicrobial effects against Staphylococcus aureus and Klebsiella pneumoniae, showing that similar piperidine derivatives inhibited bacterial growth effectively .

Anticancer Potential

The compound has been assessed for its anticancer properties:

- Research Findings : In vitro studies demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

Neuropharmacological Effects

Piperidine derivatives have also been studied for their effects on the central nervous system:

- Case Study : Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Toxicity and Safety Profile

While exploring biological activities, it is crucial to consider toxicity:

- The compound is classified under hazard codes indicating irritation to skin and eyes, necessitating careful handling .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate against Staphylococcus aureus | Induces apoptosis in certain cancer cell lines | Modulates neurotransmitter systems |

| Similar Piperidine Derivative A | High against multiple strains | Significant cytotoxicity observed | Potential anxiolytic effects |

| Similar Piperidine Derivative B | Low to moderate | No significant effect | Mild sedative effects |

Q & A

Basic Research Questions

Q. How can the structure of ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in a polar solvent (e.g., ethanol/water mixture). Collect intensity data using a diffractometer and refine the structure using SHELX software (e.g., SHELXL for small-molecule refinement). The bromine atom’s heavy atom effect will aid phase determination .

- Spectroscopic Analysis : Compare H/C NMR and IR data with structurally analogous compounds (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, MFCD00012792). Key features include the carbonyl stretch (~1700 cm) and benzyl proton resonances (δ 7.2–7.4 ppm) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize hydrobromic acid residues with sodium bicarbonate. Collect solid waste in sealed containers for disposal by licensed facilities, adhering to EPA/DOT regulations .

Q. How can synthetic yields be optimized for the bromination step at the piperidine C4 position?

- Methodological Answer :

- Reagent Selection : Use N-bromosuccinimide (NBS) in dichloromethane under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-bromination). Quench excess bromine with sodium thiosulfate .

Advanced Research Questions

Q. How does the bromine substituent influence the conformational dynamics of the piperidine ring?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify puckering amplitude () and phase angles (, ) using X-ray or DFT-optimized coordinates. Compare with non-brominated analogs (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate) to assess steric/electronic effects of Br .

- Table : Example Puckering Parameters

| Compound | (Å) | (°) | (°) |

|---|---|---|---|

| Brominated Derivative | 0.52 | 45.3 | 120.1 |

| Non-Brominated Analog | 0.48 | 42.7 | 115.8 |

Q. How can discrepancies in C NMR data for the carbonyl groups (ester vs. ketone) be resolved?

- Methodological Answer :

- Dynamic NMR : Acquire variable-temperature C spectra (e.g., 25°C to −40°C) to detect rotational barriers or keto-enol tautomerism.

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental values. The ketone (C3=O) typically resonates downfield (~205 ppm) relative to the ester carbonyl (~165 ppm) .

Q. What strategies are effective for studying the compound’s potential bioactivity in neurological targets?

- Methodological Answer :

- Molecular Docking : Target sigma-1 receptors or acetylcholinesterase using the bromine atom as a halogen-bond donor. Use AutoDock Vina with optimized hydrobromide protonation states.

- In Vitro Assays : Test inhibition of AChE activity via Ellman’s method, using donepezil as a positive control. Adjust buffer pH to account for hydrobromic acid’s acidity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.